4-Hydroxy-2-(2-methylthiophenyl)pyridine

Kinase inhibitor design Hydrogen-bond donor topology p38 MAPK

In kinase inhibitor SAR, substituting the 4-hydroxy regioisomer with 2-hydroxy or other analogs reduces potency >10-fold. 4-Hydroxy-2-(2-methylthiophenyl)pyridine (CAS 115768-79-1) provides the correct hydrogen-bond topology for sub-µM cellular activity against p38 MAPK, TTK, and ALK. • 2-Methylthiophenyl group enhances PAMPA permeability 2.6-fold over phenyl analog while maintaining moderate clogP (2.9). • Supplied at 95% purity with full regioisomeric integrity, avoiding cross-contamination with inactive positional isomers. • Ideal for medicinal chemistry programs optimizing oral absorption in kinase inhibitor leads.

Molecular Formula C12H11NOS
Molecular Weight 217.29 g/mol
CAS No. 115768-79-1
Cat. No. B6325559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-(2-methylthiophenyl)pyridine
CAS115768-79-1
Molecular FormulaC12H11NOS
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1C2=CC(=O)C=CN2
InChIInChI=1S/C12H11NOS/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13-11/h2-8H,1H3,(H,13,14)
InChIKeyUFZHLWVFZLWYTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-(2-methylthiophenyl)pyridine – Structural and Synthetic Profile


4-Hydroxy-2-(2-methylthiophenyl)pyridine (CAS 115768-79-1) is a heterocyclic small molecule consisting of a pyridine ring substituted with a hydroxyl group at the 4-position and a 2-methylthiophenyl moiety at the 2-position. The compound is primarily utilized as a synthetic intermediate and scaffold in medicinal chemistry, particularly within kinase inhibitor and anti-inflammatory research programs. It is commonly supplied at 95% purity and has a molecular formula of C12H11NOS (MW 217.29 g/mol) . Structurally related pyridinones have been disclosed in patents targeting p38 MAP kinase, TTK, ALK, and PI3K therapeutic areas, underscoring the scaffold's versatility [1].

Scaffold Class Heterocyclic synthetic intermediate
Research Context Kinase inhibitor and anti-inflammatory programs
Key Feature 4-OH hinge-binding pharmacophore configuration

Why This Scaffold Cannot Be Replaced by Generic Analogs


Regioisomeric and positional analogs of 4-hydroxy-2-(2-methylthiophenyl)pyridine (e.g., 2-hydroxy-4-(2-methylthiophenyl)pyridine, 3-hydroxy-5-(2-methylthiophenyl)pyridine, or 4-hydroxy-2-(4-methylthiophenyl)pyridine) vary in hydrogen-bond donor/acceptor topology, electron density distribution, and steric presentation of the methylthio pharmacophore. These differences directly impact target binding, selectivity, and metabolic stability. For instance, in the p38 MAP kinase inhibitor series, shifting the hydroxyl group from the 4-position to the 2-position of the pyridine ring altered IC50 values by >10-fold in biochemical assays, demonstrating that simple in-class substitution is not reliably interchangeable [1]. Furthermore, the 2-methylthiophenyl group enhances lipophilicity and membrane permeability compared to the unsubstituted phenyl analog (4-hydroxy-2-phenylpyridine, clogP difference ≈ 1.2 units), which can be decisive for cellular activity and in vivo pharmacokinetics [2].

Target: 4-OH regioisomer
Substitute: 2-OH regioisomer
Regioisomer shift may alter hinge-binding topology and reported potency
Target: 2-methylthio (ortho)
Substitute: 4-methylthio (para)
Positional isomer may shift lipophilicity and metabolic profile
Target: Full pharmacophore
Substitute: Des-OH or des-SMe analog
Pharmacophore-incomplete analogs may lose target engagement in kinase assays

Quantitative Differentiation Evidence for Procurement


Regioisomeric Distinction and Hydrogen-Bond Topology

The target compound places the hydroxyl group at the pyridine 4-position, while its regioisomer 2-hydroxy-4-(2-methylthiophenyl)pyridine (CAS 1261937-84-1) positions the hydroxyl at the 2-position. In a series of substituted pyridinones claimed as p38 MAP kinase inhibitors, relocation of the hydroxyl from the 4- to the 2-position resulted in a >10-fold decrease in inhibitory potency, with IC50 values shifting from 0.8 µM to >10 µM in a TNF-α cellular assay [1]. This demonstrates that the 4-OH configuration is critical for maintaining the key hydrogen-bond interaction with the kinase hinge region.

Regioisomeric Potency
Class-level
Target: IC50 ≈ 0.8 µM
2-OH Regioisomer: IC50 > 10 µM
>12.5-fold potency difference
Supports hinge-binding potency review for kinase programs
Data from patent SAR series; TNF-α cellular assay context
Kinase inhibitor design Hydrogen-bond donor topology p38 MAPK

Methylthio Position and Lipophilicity Profile

The ortho-methylthiophenyl group in the target compound yields a calculated logP (clogP) of 2.9, whereas the para-methylthiophenyl analog (4-hydroxy-2-(4-methylthiophenyl)pyridine, CAS 1262010-63-8) has a clogP of 3.1 [1]. The 0.2-unit difference in lipophilicity can influence metabolic soft spots and off-target binding profiles. Additionally, the ortho-substituted methylthio group introduces steric hindrance that may protect the adjacent phenyl ring from oxidative metabolism compared to the para isomer [2].

Lipophilicity Profile
Context-dependent
Target clogP = 2.9
Para isomer clogP = 3.1
Δ = 0.2 units
Supports metabolic stability assessment in lead optimization
Computed via Wildman-Crippen method; cross-study context
Lipophilicity clogP Methylthio positional isomer

Methylthio vs. Unsubstituted Phenyl: Permeability Impact

Replacing the methylthio group with a hydrogen (4-hydroxy-2-phenylpyridine, CAS 3262-40-6) reduces experimental PAMPA permeability (Pe) from 8.2 ×10⁻⁶ cm/s to 3.1 ×10⁻⁶ cm/s, a 2.6-fold decrease [1]. The methylthio moiety contributes to increased passive diffusion while maintaining acceptable molecular weight.

Permeability
Head-to-head
Target Pe = 8.2 ×10⁻⁶ cm/s
Unsubstituted: 3.1 ×10⁻⁶ cm/s
2.6-fold higher permeability
Supports permeability profiling in lead-like chemical space
PAMPA at pH 7.4; reported assay conditions
PAMPA permeability Caco-2 assay Methylthio effect

Pharmacophore Completeness for Dual Kinase Engagement

A pharmacophore hypothesis derived from TTK and ALK kinase inhibitors indicates that a hydrogen-bond acceptor (pyridine N), a hydrogen-bond donor (4-OH), and a lipophilic aromatic ring (2-methylthiophenyl) must be simultaneously present for sub-micromolar activity [1]. Removal of the methylthio group (4-hydroxy-2-phenylpyridine) results in complete loss of TTK inhibition (IC50 >30 µM) [2]. Removal of the hydroxyl group (2-(2-methylthiophenyl)pyridine) eliminates ALK inhibition (IC50 >20 µM) [2].

Pharmacophore Completeness
Head-to-head
Target: TTK IC50 = 0.45 µM, ALK IC50 = 0.68 µM
Des-SMe analog: TTK IC50 > 30 µM
Des-OH analog: ALK IC50 > 20 µM
Supports pharmacophore completeness review for dual kinase engagement
TR-FRET kinase assay at ATP Km concentration
Pharmacophore model Kinase selectivity Dual inhibitor

Optimal Application Scenarios Based on Verified Evidence


Kinase Inhibitor Lead Optimization with Hinge-Binding Topology

The 4-OH regioisomer configuration, as opposed to the 2-OH regioisomer (CAS 1261937-84-1), is preferred for maintaining potent kinase hinge-binding. Procurement of this specific regioisomer is critical for SAR programs targeting p38 MAPK, TTK, ALK, or PI3K enzymes where hydrogen-bond donation from the 4-position is essential for sub-micromolar cellular activity [1].

Oral Bioavailability Optimization via Methylthio Scaffold

The 2-methylthiophenyl group significantly boosts PAMPA permeability (2.6-fold over 4-hydroxy-2-phenylpyridine) while maintaining a moderate logP (clogP 2.9). This scaffold is ideal for medicinal chemistry teams optimizing oral absorption in lead-like chemical space, particularly for kinase inhibitors targeting intracellular enzymes [2].

Dual Kinase Inhibitor Pharmacophore Assembly

The compound uniquely provides a complete pharmacophore for dual TTK/ALK inhibition, as both the 4-OH and the 2-methylthiophenyl group are required for potency (IC50 <1 µM for both targets). It serves as an irreplaceable core fragment in the synthesis of dual kinase inhibitors evaluated for oncology applications [3].

Application
Selection Property
Validation Focus
Kinase inhibitor hinge-binding studies
4-OH regioisomer identity
Hinge-binding potency in target kinase assays
Lead-like permeability assessment
2-Methylthiophenyl substitution
Passive permeability and logP profiling
Dual kinase pharmacophore mapping
Pharmacophore completeness (OH + SMe)
Multi-kinase engagement profiling
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